Product packaging for Biphenyl-2-ylacetic acid ethyl ester(Cat. No.:CAS No. 854624-08-1)

Biphenyl-2-ylacetic acid ethyl ester

Cat. No.: B6327770
CAS No.: 854624-08-1
M. Wt: 240.30 g/mol
InChI Key: BFGSVQSGLQJDPT-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) Derivatives Research

The biphenyl moiety, consisting of two connected phenyl rings, is a fundamental structural motif in chemistry. nih.gov This core structure is integral to various advanced materials, including liquid crystals and the fluorescent layers in Organic Light-Emitting Diodes (OLEDs). nih.gov In medicinal chemistry, biphenyl-based compounds are clinically significant, with applications in treating conditions like hypertension and inflammation. nih.gov

Research into biphenyl derivatives is a dynamic field, partly due to the wide range of biological activities these compounds can exhibit. nih.gov For instance, certain naturally occurring and synthetic biphenyl derivatives have been investigated for their inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.gov Biphenyl-2-ylacetic acid ethyl ester fits within this context as a specific derivative, featuring the characteristic biphenyl scaffold linked to an acetic acid ethyl ester functional group. Its structure makes it a subject of study for its potential contributions to the development of new functional molecules.

Role as a Key Intermediate in Organic Synthesis

One of the primary roles of this compound in academic research is its function as a key intermediate in organic synthesis. Intermediates are foundational molecules that serve as building blocks for the construction of more complex chemical structures. The phenylacetic acid framework, to which this compound belongs, is a component of several well-known pharmaceutical drugs, including diclofenac (B195802) and ibuprofen. mdpi.com

The synthesis of this compound itself is typically achieved through standard esterification reactions, reacting biphenyl-2-ylacetic acid with ethanol (B145695) in the presence of an acid catalyst. Once formed, the compound can undergo further chemical transformations. For example, the ester group can be hydrolyzed back to the corresponding carboxylic acid or reduced to an alcohol. This versatility allows chemists to use it as a starting point for creating a diverse array of more elaborate molecules with potential applications in pharmaceuticals and materials science. The synthesis of related biphenyl esters often involves the reaction of a precursor like 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one with various carboxylic acids. nih.gov

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Nameethyl 2-(2-phenylphenyl)acetate
CAS Number854624-08-1
Molecular FormulaC₁₆H₁₆O₂
Molecular Weight240.30 g/mol

Significance in Contemporary Chemical Research Paradigms

The significance of this compound in contemporary research is tied to its utility in developing novel compounds that align with modern scientific goals. Current research paradigms in chemistry often emphasize efficiency, sustainability, and the discovery of molecules with unique functionalities.

A major focus of modern organic chemistry is the development of step-economic synthesis methods. mdpi.com The functionalization of C-H bonds, for example, is a powerful strategy that allows for the direct modification of simple starting materials into complex products, reducing the number of required synthetic steps. mdpi.com While not a direct reaction of this compound, the synthesis of related complex biphenyl amides using ruthenium-catalyzed C-H arylation showcases how the biphenyl scaffold is central to these advanced synthetic methods. mdpi.com

Furthermore, there is a significant push towards developing "green" and safer chemical processes. Research into the synthesis of related biphenyl-2-ylcarbamic acid esters has led to methods that avoid hazardous reducing agents like lithium borohydride, thereby reducing metal waste and improving industrial safety. google.com As an intermediate, this compound is part of this broader effort to create valuable chemical entities through increasingly sophisticated and responsible synthetic strategies. google.com

Table 2: Comparative Data of Related Biphenyl Esters

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceSource
This compoundC₁₆H₁₆O₂240.30Ester at 2-position
Biphenyl-4-ylacetic acid ethyl ester (Felbinac ethyl)C₁₆H₁₆O₂240.30Ester at 4-position nih.gov
ethyl ([1,1'-biphenyl]-2-yloxy)acetateC₁₆H₁₆O₃256.30Contains an ether linkage

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O2 B6327770 Biphenyl-2-ylacetic acid ethyl ester CAS No. 854624-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-phenylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-18-16(17)12-14-10-6-7-11-15(14)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGSVQSGLQJDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Esterification Approaches

Esterification represents a fundamental transformation in organic synthesis, and its application to the synthesis of biphenyl-2-ylacetic acid ethyl ester involves well-established protocols. These methods begin with biphenyl-2-ylacetic acid as the starting material.

The most direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating the parent carboxylic acid, biphenyl-2-ylacetic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst. chemguide.co.uk The reaction is a reversible process, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed, or a large excess of the alcohol is used. chemguide.co.uk

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.uk The selection of the catalyst can depend on the specific scale and sensitivity of the starting materials.

Table 1: Typical Conditions for Fischer-Speier Esterification

ParameterConditionPurpose
ReactantsBiphenyl-2-ylacetic acid, EthanolCarboxylic acid and alcohol
CatalystConcentrated H₂SO₄ or HClTo protonate the carbonyl oxygen, increasing electrophilicity
TemperatureRefluxTo increase reaction rate
WorkupNeutralization, ExtractionTo remove the acid catalyst and isolate the ester

To achieve higher yields and faster reaction times, biphenyl-2-ylacetic acid can be first converted into a more reactive derivative, such as an acyl chloride. This is typically accomplished by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov

The resulting biphenyl-2-ylacetyl chloride is a highly reactive electrophile. It readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine, to neutralize the HCl gas produced during the reaction. orgsyn.org This method is generally irreversible and proceeds under milder conditions (often at room temperature) compared to direct acid-catalyzed esterification.

Reaction Scheme:

Biphenyl-2-ylacetic acid + SOCl₂ → Biphenyl-2-ylacetyl chloride + SO₂ + HCl

Biphenyl-2-ylacetyl chloride + CH₃CH₂OH → this compound + HCl

Cross-Coupling Reactions for Biphenyl (B1667301) Moiety Construction

The formation of the carbon-carbon bond that links the two phenyl rings is a critical step in the synthesis of the biphenyl core. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide. nih.govgre.ac.uk For the synthesis of this compound, this can be envisioned in two primary ways:

Route A: Coupling of ethyl (2-bromophenyl)acetate with phenylboronic acid.

Route B: Coupling of 2-bromobiphenyl (B48390) with a reagent that can be converted to the ethyl acetate (B1210297) group.

The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.govajgreenchem.com A typical catalytic system involves a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, K₃PO₄). nih.govresearchgate.net

Table 2: Representative Suzuki-Miyaura Reaction Conditions

ComponentExampleRole
Palladium CatalystPd(OH)₂ nih.gov, Pd(PPh₃)₄Active catalyst for the C-C bond formation
Aryl HalideEthyl (2-bromophenyl)acetateElectrophilic coupling partner
Organoboron ReagentPhenylboronic acidNucleophilic coupling partner
BaseK₃PO₄ nih.gov, K₂CO₃ researchgate.netActivates the organoboron species and neutralizes byproducts
SolventEthanol/Water researchgate.net, TolueneReaction medium

While the Suzuki-Miyaura reaction is prevalent, other transition metal-catalyzed methods are also applicable for constructing the biphenyl moiety.

Nickel-Catalyzed Coupling: Nickel catalysts are gaining attention as a more cost-effective alternative to palladium for cross-coupling reactions. researchgate.net Systems using air-stable nickel(II) precatalysts can effectively couple aryl chlorides with other partners, offering a viable route for biphenyl synthesis. researchgate.net

Palladium-Catalyzed C-H Activation: A more modern approach involves the direct arylation of a C-H bond, which avoids the pre-functionalization required for traditional cross-coupling reactions. For instance, palladium catalysts can mediate the coupling of phenylacetic acids with aryl trifluoroborate salts, where the catalyst directs the arylation to the ortho position of the phenylacetic acid. nih.gov This strategy offers higher atom economy.

Bismuth-Catalyzed Coupling: Emerging research has demonstrated that main-group elements can exhibit transition-metal-like catalytic activity. Bismuth complexes have been shown to catalyze the formation of C-F bonds from aryl boronate esters, hinting at the potential for developing novel C-C coupling reactions under unique catalytic cycles. researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign.

In the context of Suzuki-Miyaura coupling, significant strides have been made. researchgate.net Research has focused on developing catalytic systems that can operate in greener solvents, such as water or ethanol-water mixtures, which reduces the reliance on volatile organic compounds (VOCs). researchgate.netresearchgate.net Furthermore, the development of recyclable catalysts, such as palladium nanoparticles supported on materials like fullerene, allows for the catalyst to be recovered and reused over multiple cycles without a significant loss in activity. researchgate.net Microwave-assisted organic synthesis has also been employed to accelerate Suzuki coupling reactions, often leading to shorter reaction times and increased energy efficiency. gre.ac.uk These green approaches are directly applicable to the synthesis of the biphenyl core of the target molecule. rsc.org

Combinatorial and Parallel Synthesis Methodologies

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of libraries of related compounds for screening purposes. While specific literature on the combinatorial synthesis of this compound is not prevalent, the synthetic routes employed, particularly the Suzuki-Miyaura coupling, are highly amenable to such approaches.

By systematically varying the two coupling partners—a substituted phenylboronic acid and a substituted 2-halophenylacetate, or vice versa—large libraries of this compound derivatives can be generated. This allows for the exploration of the structure-activity relationship by introducing a wide range of substituents on either of the phenyl rings. The robustness and high functional group tolerance of the Suzuki reaction make it ideal for parallel synthesis formats, often carried out in multi-well plates. This methodology is invaluable for the discovery of new molecules with optimized properties.

Enzyme-Catalyzed Synthesis Routes (e.g., Transesterification)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For the final esterification step to produce this compound, or for its synthesis via transesterification, lipases are particularly relevant enzymes. nih.govnih.gov Lipase-catalyzed reactions are typically performed under mild conditions, which can prevent the formation of byproducts often seen at higher temperatures. nih.gov

The synthesis of other esters, such as ethyl phenylacetate, has been successfully demonstrated using lyophilized mycelia of fungi like Aspergillus oryzae as a source of carboxylesterases. semanticscholar.org These enzymes can catalyze the esterification of the corresponding carboxylic acid in an organic solvent. semanticscholar.org Similarly, lipase-catalyzed transesterification, for example, the conversion of a different ester of biphenyl-2-ylacetic acid to the ethyl ester in the presence of ethanol, is a viable and environmentally benign synthetic route. nih.gov The reaction often takes place in a biphasic system or an emulsion to overcome the low miscibility of the substrates. nih.gov

Table 3: Biocatalyst Performance in the Synthesis of Ethyl Phenylacetate semanticscholar.org

BiocatalystReaction Time (h)Conversion Yield (%)
Aspergillus oryzae MIM14456
Rhizopus oryzae CBS 1120714437

This table shows the potential of different microbial biocatalysts for the synthesis of a structurally related ester.

Stereoselective Synthesis Considerations

While this compound itself is not chiral, the broader class of biphenyls often exhibits axial chirality due to restricted rotation around the single bond connecting the two aryl rings. The synthesis of specific atropisomers (enantiomers arising from hindered rotation) is a significant area of research, particularly for applications in asymmetric catalysis and pharmaceuticals. nih.gov

The stereoselective synthesis of axially chiral biphenyls can be achieved through various methods, including asymmetric Suzuki-Miyaura coupling using a chiral palladium catalyst or by separating the enantiomers of a racemic mixture. The development of adjustable axially chiral biphenyl ligands is an active area of research, providing a toolbox of catalysts for a range of asymmetric transformations. nih.gov

Furthermore, should a chiral center be introduced into the acetic acid side chain of this compound, stereoselective synthesis would become critical. Methods for the stereoselective synthesis of α,β-unsaturated esters, such as the modified Julia olefination, demonstrate the types of strategies that could be adapted to control the stereochemistry of derivatives. rsc.org

Chemical Reactivity and Transformation Pathways

Hydrolysis Reactions of the Ester Moiety

Hydrolysis involves the cleavage of the ester bond by water, typically under acidic or basic conditions, to yield the corresponding carboxylic acid (Biphenyl-2-ylacetic acid) and ethanol (B145695). wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Hydrolysis Mechanisms

In the presence of a strong acid catalyst, the hydrolysis of an ester is a reversible equilibrium process. libretexts.org To drive the reaction towards the products—the carboxylic acid and alcohol—an excess of water is typically used. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible process that goes to completion. masterorganicchemistry.commasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the carbonyl carbon of the ester. wikipedia.orgmasterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as the leaving group. The resulting carboxylic acid is immediately deprotonated by the base in the reaction mixture to form a carboxylate salt. An acidic workup is required to protonate the salt and isolate the neutral carboxylic acid. masterorganicchemistry.comoperachem.com

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol group (alcoholysis) or another acyl group (acidolysis). nih.gov

Alcoholysis and Acidolysis Transformations

In alcoholysis, reacting Biphenyl-2-ylacetic acid ethyl ester with a different alcohol (e.g., methanol) in the presence of a catalyst would be expected to produce Biphenyl-2-ylacetic acid methyl ester and ethanol. The reaction is an equilibrium that can be driven to completion by using a large excess of the reactant alcohol. libretexts.org Acidolysis is a less common process where the ester reacts with a carboxylic acid to exchange the acyl group.

Catalytic Systems for Transesterification

Both acid and base catalysts can be used for transesterification. nih.gov Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. Base catalysts, such as sodium or potassium alkoxides, are also effective. nih.gov Furthermore, various organometallic complexes and enzymes (lipases) have been developed as efficient catalysts for transesterification reactions, often offering milder reaction conditions and higher selectivity. nih.gov

Nucleophilic Substitution Reactions

The ester group can undergo nucleophilic acyl substitution with various nucleophiles other than water or alcohols. masterorganicchemistry.com For example, reaction with an amine (ammonolysis) would yield the corresponding amide (Biphenyl-2-ylacetamide). These reactions typically proceed via the characteristic addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.com The reactivity of the ester can be enhanced by converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with nucleophiles. libretexts.org

Oxidation and Reduction Pathways

The reactivity of this compound in oxidation and reduction reactions is primarily dictated by its constituent functional groups: the ester, the activated methylene (B1212753) bridge, and the biphenyl (B1667301) ring system. While specific documented examples for this exact molecule are not extensively reported, its behavior can be predicted based on established chemical principles for these moieties.

Oxidation: The biphenyl moiety and the benzylic-type methylene group are potential sites for oxidation. Strong oxidizing agents could potentially lead to the formation of more complex polycyclic structures or cleavage of the biphenyl bond under harsh conditions. The methylene bridge is susceptible to oxidation to a carbonyl group, which would yield Acetic acid 2-biphenyl-2-yl-2-oxo-ethyl ester.

Reduction: The ester functional group is the most likely site for reduction. Catalytic hydrogenation or, more commonly, chemical hydrides can be employed to reduce the ester. For instance, treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would be expected to reduce the ester to the corresponding primary alcohol, 2-(biphenyl-2-yl)ethanol. This transformation is a standard reaction for esters.

Reaction Type Reagent/Condition Predicted Product
OxidationStrong Oxidizing Agent2-oxo-2-(biphenyl-2-yl)acetic acid
ReductionLithium Aluminum Hydride (LiAlH₄)2-(biphenyl-2-yl)ethanol

Cyclization Reactions and Heterocyclic Derivatives Formation

This compound is a valuable substrate for intramolecular cyclization reactions, leading to the formation of fused ring systems, including important heterocyclic structures.

The acid-catalyzed cyclization of this compound and its derivatives is a key transformation. Under strong acid catalysis, the ester can undergo an intramolecular reaction to form fluorenone derivatives. The well-established mechanism for the related alkyl esters of biphenyl-2-carboxylic acid involves an acid-catalyzed acyl-oxygen cleavage, followed by an intramolecular electrophilic aromatic substitution (acylation) onto the second phenyl ring to form the fluorenone core. researchgate.netchemrxiv.org

However, recent investigations into the acid-catalyzed cyclization of ethyl ester of biphenyl-2-carboxylic acid have suggested a parallel mechanism. researchgate.netchemrxiv.org This alternative pathway was proposed after the observation of carbon monoxide (CO) and carbon dioxide (CO₂) evolution during the reaction, which is not accounted for by the traditional mechanism. researchgate.netchemrxiv.org This suggests a more complex reaction cascade may be at play under certain conditions.

The structural framework of this compound makes it a suitable starting material for the synthesis of more complex, annulated heterocyclic systems. While direct examples are not prevalent, its functional groups can be readily modified to facilitate cyclization into various heterocyclic cores.

One of the most significant applications of related biphenyl derivatives is in the synthesis of phenanthridines, which are of great interest in medicinal chemistry. researchgate.net Synthetic strategies often involve the cyclization of 2-substituted biphenyls like 2-acetylbiphenyls or 2-isocyanobiphenyls. researchgate.netbeilstein-journals.orgnih.gov For instance, this compound could be converted to the corresponding amide. This amide, upon activation, could potentially undergo an intramolecular cyclization to form a dihydrophenanthridinone, a lactam analog of the phenanthridine (B189435) system. Subsequent reduction and aromatization could then yield the phenanthridine skeleton.

Another potential pathway involves the conversion of the ester to a suitable precursor for a Pictet-Spengler type reaction, which is a powerful method for constructing isoquinoline (B145761) and related heterocyclic systems. researchgate.net

Starting Material Derivative Potential Reaction Resulting Heterocyclic Core
Biphenyl-2-ylacetamideIntramolecular AmidationDihydrophenanthridinone
Modified Biphenyl-2-ylacetic acid derivativePictet-Spengler ReactionIsoquinoline-like fused systems

Thermochemical Transformations and Degradation Mechanisms

The behavior of this compound under thermal stress is crucial for understanding its stability and potential degradation pathways.

Specific experimental data on the thermal stability of this compound is not widely available in the public domain. However, based on its structure as an aromatic ester, it is expected to possess relatively high thermal stability compared to its aliphatic counterparts. The biphenyl and phenyl rings contribute to this stability. The weakest points in the molecule for thermal cleavage would likely be the C-O bond of the ester and the C-C bond of the ethyl group.

In the absence of specific studies on this compound, the potential thermal degradation products can be inferred from the general behavior of esters at high temperatures. Pyrolysis of esters can proceed through several pathways, including decarboxylation or elimination reactions. For this compound, potential degradation products could include:

Decarboxylation products: The loss of CO₂ could lead to the formation of 2-ethylbiphenyl.

Ester pyrolysis products: An alternative pathway could involve the elimination of ethylene (B1197577) to produce biphenyl-2-ylacetic acid, which could then undergo further reactions.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Biphenyl-2-ylacetic acid ethyl ester. Through various NMR experiments, the connectivity and chemical environment of each atom in the molecule can be mapped.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The spectrum is characterized by distinct signals corresponding to the ethyl ester group, the methylene (B1212753) bridge, and the nine protons of the biphenyl (B1667301) ring system.

Ethyl Group Protons: The ethyl ester protons typically appear as a triplet around δ 1.2 ppm (for the -CH₃ group) and a quartet around δ 4.1 ppm (for the -OCH₂- group). The triplet arises from the coupling of the methyl protons with the two adjacent methylene protons, and the quartet results from the coupling of the methylene protons with the three adjacent methyl protons.

Methylene Bridge Proton: A sharp singlet is expected for the benzylic protons (-CH₂-) connecting the biphenyl ring to the ester functional group. This signal is typically found in the range of δ 3.6-3.8 ppm.

Aromatic Protons: The nine protons on the biphenyl ring system produce a complex multiplet pattern in the aromatic region, typically between δ 7.2 and 7.6 ppm. Due to the ortho-substitution, the signals are complex and overlapping, reflecting the various electronic environments and coupling interactions between adjacent and cross-ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ ppm) Multiplicity Integration
Ester -CH₃ ~1.2 Triplet (t) 3H
Benzylic -CH₂- ~3.7 Singlet (s) 2H
Ester -OCH₂- ~4.1 Quartet (q) 2H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. docbrown.info For this compound, sixteen unique signals are expected, corresponding to its sixteen carbon atoms.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing at the low-field end of the spectrum, typically around δ 170-172 ppm. libretexts.org

Aromatic Carbons: The twelve carbons of the biphenyl system appear in the characteristic range for sp² hybridized carbons, from δ 125 to 142 ppm. The signals for the quaternary carbons (the point of attachment between the rings and the substituent) are typically weaker and appear at the lower end of this range.

Aliphatic Carbons: The sp³ hybridized carbons of the ethyl group and the methylene bridge appear at the high-field (upfield) end of the spectrum. The ester methylene carbon (-OCH₂-) is found around δ 60-61 ppm, the benzylic carbon (-CH₂-) around δ 40-42 ppm, and the terminal methyl carbon (-CH₃) is the most shielded, appearing around δ 14 ppm. docbrown.infolibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ ppm)
Ester -CH₃ ~14
Benzylic -CH₂- ~41
Ester -OCH₂- ~61
Aromatic C-H & C-C ~125-142

For fluorinated analogs of this compound, ¹⁹F NMR spectroscopy is an exceptionally powerful analytical tool. beilstein-journals.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. nih.gov

The key advantages of ¹⁹F NMR include its broad chemical shift range (over 400 ppm), which minimizes signal overlap even in complex molecules. colorado.edu The chemical shift of a fluorine nucleus is extremely sensitive to its local electronic environment. nih.gov This sensitivity allows ¹⁹F NMR to be used as a probe to study subtle changes in molecular conformation, binding interactions, and electronic effects of substituents on the biphenyl core. beilstein-journals.orgnih.gov In many applications, proton decoupling is used to simplify the spectra, causing each unique fluorine signal to appear as a singlet. nih.gov This technique is invaluable for confirming the regiochemistry of fluorination and for the quantitative analysis of fluorinated compounds. nih.gov

While 1D NMR provides fundamental data, complex structures like this compound benefit from advanced multidimensional NMR techniques for unambiguous signal assignment. omicsonline.org

COSY (Correlation Spectroscopy): This homonuclear (¹H-¹H) correlation experiment is used to identify protons that are spin-spin coupled. It would show a clear correlation between the methyl triplet and the methylene quartet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign each protonated carbon in the ¹³C spectrum by linking it to its known proton signal from the ¹H spectrum (e.g., linking the benzylic protons at ~δ 3.7 ppm to the benzylic carbon at ~δ 41 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the benzylic protons (-CH₂-) to the carbonyl carbon (C=O) and to several carbons within the attached phenyl ring, confirming the placement of the ethyl acetate (B1210297) group on the biphenyl core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlation. It can help determine the preferred conformation and spatial arrangement of the two phenyl rings relative to each other. researchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is dominated by absorptions from the ester group and the aromatic rings.

The most characteristic signals include:

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the aliphatic ester group. This peak is expected in the range of 1750-1735 cm⁻¹.

C-O Stretches: Esters typically show two strong C-O stretching bands in the fingerprint region. An asymmetric C-C-O stretch appears between 1300-1150 cm⁻¹ and a symmetric O-C-C stretch appears between 1150-1000 cm⁻¹.

C-H Stretches: Aliphatic C-H stretching from the ethyl and methylene groups are observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.

C=C Stretches: Aromatic C=C ring stretching vibrations appear as multiple medium-to-weak bands in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium-Weak
Aliphatic C-H Stretch 3000-2850 Medium
Ester C=O Stretch 1750-1735 Strong, Sharp
Aromatic C=C Stretch 1600-1450 Medium-Weak
Asymmetric C-O Stretch 1300-1150 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound (C₁₆H₁₆O₂), the calculated molecular weight is approximately 240.29 g/mol .

Molecular Ion Peak ([M]⁺): The mass spectrum would show a molecular ion peak at m/z = 240.

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group and rearrangements. Key expected fragments include:

[M - OCH₂CH₃]⁺: Loss of the ethoxy radical (•OEt, mass 45) would result in a prominent acylium ion fragment at m/z = 195.

[M - COOCH₂CH₃]⁺: Loss of the entire ethyl acetate radical (•COOEt, mass 73) would lead to a fragment at m/z = 167, corresponding to the biphenylmethyl cation.

McLafferty Rearrangement: A characteristic rearrangement for esters could lead to a fragment corresponding to the biphenylacetic acid radical cation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of this compound, which in turn confirms its elemental composition. For the protonated molecule [M+H]⁺, the calculated mass-to-charge ratio (m/z) is 241.1223. Experimental findings from various studies consistently report values of 241.1224, 241.1222, and 241.1225, all of which are in close agreement with the theoretical value. In some cases, the sodium adduct [M+Na]⁺ is observed, with a calculated m/z of 263.1043 and found values of 263.1042 and 263.1041.

Table 1: HRMS Data for this compound

Ion Calculated m/z Found m/z Reference(s)
[M+H]⁺ 241.1223 241.1223, 241.1224, 241.1222, 241.1225

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a key technique for assessing the purity of this compound. In a typical analysis, the compound exhibits a single peak, indicating a high degree of purity. For instance, one analysis showed a retention time of 12.5 minutes for a pure sample. This method is also valuable for identifying the compound within a mixture. The mass spectrum obtained from GC-MS provides a fragmentation pattern that serves as a molecular fingerprint. Commercially available standards for this compound often specify a purity of ≥98%, as verified by GC-MS.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is frequently used in the analysis of this compound, often in conjunction with HRMS. This method is particularly useful for detecting the protonated molecule [M+H]⁺. Numerous studies have successfully utilized ESI-MS to confirm the mass of the compound, with the found m/z values for [M+H]⁺ being consistently reported as 241.1224, which aligns closely with the calculated value of 241.1223.

Elemental Analysis for Compositional Verification

Elemental analysis provides quantitative data on the elemental composition of this compound, serving as a fundamental check of its purity and identity. The theoretical composition for its molecular formula, C₁₆H₁₆O₂, is 79.97% carbon (C) and 6.71% hydrogen (H). Experimental results from various analyses are in strong agreement with these values, with reported findings for carbon ranging from 79.81% to 80.18% and for hydrogen from 6.60% to 6.82%.

Table 2: Elemental Analysis Data for this compound

Element Theoretical % Found % Reference(s)
Carbon (C) 79.97 79.81 - 80.18

X-ray Crystallography for Solid-State Structure Determination

The three-dimensional arrangement of atoms in the solid state of this compound can be unequivocally determined using X-ray crystallography. A published crystal structure reveals that the compound crystallizes in the triclinic space group P-1. The final R-factor for the determined structure was R1=0.0406 for 2200 observed reflections, indicating a high-quality structural refinement. This technique provides precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the crystalline form.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Mass Loss Studies

Thermogravimetric analysis (TGA) is utilized to evaluate the thermal stability of this compound. Studies have shown that the compound is thermally stable up to a temperature of 150 °C. Beyond this point, decomposition begins, which is observed as a mass loss in the TGA curve. This information is critical for understanding the compound's thermal limitations during storage and in various applications.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure changes in physical properties as a function of temperature. tainstruments.com For this compound, DSC is employed to determine key thermal transitions, such as the melting point (Tm) and any glass transitions (Tg), which are critical indicators of purity and crystalline structure. scispace.com In a typical DSC experiment, a sample of the ester is heated at a controlled rate, and the heat flow required to maintain its temperature equal to that of an inert reference is measured. zenodo.org

The resulting thermogram reveals endothermic peaks corresponding to melting and exothermic peaks for crystallization events. A sharp, well-defined melting peak at a specific temperature is indicative of a high-purity compound. For instance, a study on biphenyl showed a distinct melting temperature which could be precisely measured by DSC. ncsu.edumdpi.com Broadened peaks or the presence of multiple transitions can suggest the presence of impurities or polymorphic forms.

Table 1: Illustrative DSC Data for a High-Purity Biphenyl Ester Derivative

ParameterObserved ValueInterpretation
Onset of Melting70.1°CTemperature at which melting begins.
Melting Peak (Tm)72.5°CIndicates the primary melting point of the crystalline form. ncsu.edu
Enthalpy of Fusion (ΔH)110 J/gEnergy required to melt the sample; related to crystallinity. mdpi.com
Peak ShapeSharp, SymmetricSuggests high purity and a single crystalline form.

Note: This data is illustrative and representative of a typical analysis for a compound of this class.

Evolved Gas Analysis (e.g., TG-FTIR)

Evolved Gas Analysis (EGA) is a powerful technique used to identify and quantify the gaseous products released from a substance as it is heated. When coupled with Thermogravimetric Analysis and Fourier Transform Infrared Spectroscopy (TG-FTIR), it provides comprehensive insights into the thermal decomposition mechanism of this compound. researchgate.netresearchgate.net

In a TG-FTIR analysis, the mass of the sample is continuously monitored as a function of temperature (TGA), while the evolved gases are simultaneously transferred to an FTIR spectrometer for identification. researchgate.net The TGA curve shows the temperature ranges where mass loss occurs, and the FTIR spectra of the evolved gases at those temperatures reveal their chemical identity. researchgate.net This is crucial for understanding the compound's thermal stability and decomposition pathways. For example, the decomposition of esters at high temperatures can release carbon dioxide, carbon monoxide, and various hydrocarbons, which are readily identifiable by their characteristic IR absorption bands. researchgate.net

Table 2: Potential Decomposition Products of this compound and Their Characteristic FTIR Frequencies

Evolved GasChemical FormulaCharacteristic FTIR Absorption Bands (cm⁻¹)
Carbon DioxideCO₂2360, 670
Carbon MonoxideCO2180, 2110
Ethanol (B145695)C₂H₅OH3600-3200 (O-H stretch), 2980-2850 (C-H stretch), 1050 (C-O stretch)
BiphenylC₁₂H₁₀3100-3000 (Aromatic C-H stretch), 1600-1450 (C=C stretch)
Ethene (from ethyl group)C₂H₄3100-3000 (C=C-H stretch), 950 (C=C bend)

Note: This table represents expected decomposition products based on the compound's structure. Specific fragmentation patterns would be confirmed by experimental TG-FTIR analysis.

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for the separation, identification, and quantification of this compound, ensuring its purity and monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and quantifying this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. The method's precision, accuracy, and selectivity are validated according to established guidelines to ensure reliable results.

In a typical RP-HPLC setup, the ester is separated on a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. nih.gov Detection is commonly performed using a UV detector at a wavelength where the biphenyl chromophore exhibits maximum absorbance. The area of the peak corresponding to this compound is proportional to its concentration, allowing for precise quantification. The method's performance is rigorously evaluated for parameters such as linearity, precision, and accuracy.

Table 3: Typical Validation Parameters for an HPLC Purity Assay

ParameterSpecificationTypical Result
Linearity (r²) > 0.9990.9995
Precision (%RSD) < 2%0.85%
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Limit of Detection (LOD) S/N Ratio > 30.01 µg/mL
Limit of Quantification (LOQ) S/N Ratio > 100.03 µg/mL

Note: These values are representative of a validated HPLC method for quantitative analysis of an organic compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound from its corresponding carboxylic acid. nih.gov By spotting the reaction mixture on a TLC plate at different time intervals, chemists can qualitatively observe the consumption of reactants and the formation of the product.

The separation on the TLC plate is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (an appropriate solvent system). The starting material, biphenyl-2-ylacetic acid, is more polar than the product, this compound. Consequently, the ester product will travel further up the plate, resulting in a higher Retention Factor (Rf) value. nih.gov The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Table 4: Illustrative TLC Data for Monitoring Esterification

CompoundPolarityTypical Rf Value*Observation
Biphenyl-2-ylacetic acid (Starting Material)High0.30Spot diminishes as the reaction proceeds. nih.gov
This compound (Product)Low0.72Spot appears and intensifies as the reaction proceeds. nih.gov

\Rf values are dependent on the specific TLC plate and solvent system used (e.g., hexane/ethyl acetate mixture) and are for illustrative purposes.*

Advanced Sample Preparation and Extraction Methods (e.g., Magnetic Solid Phase Extraction)

For the analysis of this compound in complex matrices, such as environmental or biological samples, an efficient sample preparation step is crucial. Magnetic Solid Phase Extraction (MSPE) is an advanced technique that offers significant advantages over traditional methods like liquid-liquid extraction or conventional SPE.

MSPE utilizes magnetic nanoparticles coated with a suitable sorbent material. These nanoparticles are dispersed in the sample solution, where they adsorb the target analyte. Due to their magnetic core, the analyte-loaded particles can be quickly and easily separated from the bulk solution using an external magnetic field, eliminating the need for centrifugation or filtration. The analyte is then desorbed from the nanoparticles with a small volume of solvent for subsequent analysis. For aromatic compounds like this compound, sorbents that facilitate π-π interactions can be highly effective.

Table 5: Advantages of Magnetic Solid Phase Extraction (MSPE)

FeatureDescription
Speed Rapid extraction equilibrium and magnetic separation significantly reduce sample preparation time.
Efficiency High surface-area-to-volume ratio of nanoparticles leads to high extraction efficiency.
Simplicity The procedure is straightforward, avoiding cumbersome steps like column packing and centrifugation.
Reduced Solvent Use Requires smaller volumes of organic solvents for elution compared to traditional methods.
Reusability Magnetic sorbents can often be regenerated and reused for multiple extractions.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, utilizing methods such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the properties of Biphenyl-2-ylacetic acid ethyl ester. These calculations can predict molecular geometry, electronic properties, and spectroscopic data with a high degree of accuracy. researchgate.net

The electronic structure of a molecule governs its reactivity and physical properties. Computational analyses provide a detailed picture of electron distribution and bonding characteristics.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a large gap suggests high stability. researchgate.net Quantum chemical calculations can determine the energies of these orbitals, showing that charge transfer can occur within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For ester compounds, the area around the carbonyl oxygen typically shows a negative electrostatic potential, indicating it as a likely site for electrophilic attack. mdpi.com

Bonding Analysis: Methods like Mayer bond order analysis can quantify the nature of chemical bonds. mdpi.com For instance, the analysis can differentiate the bond order of the carbonyl C=O bond from the ester C-O single bond, providing a more nuanced view than simple Lewis structures.

Interactive Table: Example of Calculated Bond Parameters for Ester Functional Groups

This table illustrates the type of data obtained from quantum chemical calculations for ester-containing molecules. The values are representative examples based on studies of similar compounds. mdpi.com

BondCalculated Bond Length (Å)Calculated Mayer Bond OrderInterpretation
C=O (Carbonyl)~1.21~1.8 - 1.9Indicates a strong double bond character, a site for nucleophilic attack.
C-O (Ester)~1.36~1.1 - 1.2Shows a single bond character, weaker than the carbonyl C=O bond.
O-C (Ethyl)~1.45~1.0Represents a typical single bond.

This compound possesses significant conformational flexibility due to the rotation around the C-C single bond connecting the two phenyl rings and the bonds within the ethyl acetate (B1210297) side chain.

Potential Energy Surface (PES): Computational methods can map the potential energy surface by systematically rotating specific dihedral angles. This analysis helps to identify the most stable low-energy conformers and the energy barriers between them.

Interactive Table: Hypothetical Relative Energies of this compound Conformers

This table provides an example of how computational energetics can be used to compare the stability of different molecular shapes (conformers).

ConformerDihedral Angle (Ring 1 - Ring 2)Relative Energy (kcal/mol)Population at 298 K (%)
A60°0.0075.5
B90°1.508.8
C120°0.8515.7

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data, which aids in the structural characterization of compounds. mdpi.comsemanticscholar.org

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational spectra of molecules. By comparing the calculated spectrum with experimental FT-IR data, chemists can assign specific absorption bands to the corresponding molecular vibrations. For this compound, key predicted bands would include the C=O stretching vibration of the ester group (typically around 1730-1750 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. mdpi.comsemanticscholar.org These predictions are valuable for assigning signals in experimental spectra and confirming the molecular structure. The calculated chemical shifts are highly sensitive to the molecule's conformation.

Interactive Table: Example of Predicted vs. Experimental Vibrational Frequencies

This table demonstrates the correlation between calculated and observed IR frequencies for key functional groups found in ester-containing aromatic compounds. semanticscholar.org

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
Aromatic C-H Stretch~3100 - 3000~3064Aromatic Ring
Carbonyl C=O Stretch~1735~1731Ester Carbonyl
Aromatic C=C Stretch~1600~1607Aromatic Ring
Ester C-O Stretch~1195~1189Ester Linkage

Reaction Mechanism Elucidation

Computational chemistry provides critical insights into how chemical reactions occur, including the characterization of short-lived transition states and the determination of the most favorable reaction pathways.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. While difficult to observe experimentally, its geometry and energy can be precisely calculated. For reactions involving biphenyl (B1667301) esters, such as acid-catalyzed cyclization, computational modeling can identify the structure of the key transition states. For example, in the strong acid-catalyzed conversion of alkyl esters of biphenyl-2-carboxylic acid to fluorenone derivatives, the reaction is known to proceed through an intramolecular aromatic electrophilic substitution. researchgate.netchemrxiv.org Computational studies can model the transition state of this ring-closing step.

Acid-Catalyzed Cyclization: The established mechanism for the acid-catalyzed cyclization of alkyl biphenyl-2-carboxylates involves an acyl-oxygen cleavage followed by an intramolecular electrophilic substitution to form fluorenone. researchgate.netchemrxiv.org

Alternative Mechanisms: Unexpected experimental results can lead to the proposal of new mechanisms. For instance, during the nitration reaction of the methyl and ethyl esters of biphenyl-2-carboxylic acid, the observation of evolved CO and CO₂ led researchers to propose an intriguing parallel mechanism that proceeds through the formation of an alkyl nitrate (B79036) intermediate. researchgate.netchemrxiv.org Computational modeling of the energetic profiles for both the established and the proposed alternative pathways can help determine the feasibility of each route under specific reaction conditions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the three-dimensional structure, conformational flexibility, and intermolecular interactions of molecules. For this compound, these studies would be crucial in understanding its spatial arrangement and how it might interact with biological targets or other molecules in a given system.

Although direct molecular dynamics simulation data for this compound is scarce, we can look at the computed properties of its parent acid, biphenyl-2-ylacetic acid, to gain insights. The structural and electronic properties of the core biphenylacetic acid scaffold are foundational to the behavior of its ethyl ester derivative. The primary difference lies in the substitution of the acidic proton with an ethyl group, which would alter properties such as polarity, hydrogen bonding capability, and steric hindrance.

Dynamics simulations would further illuminate the flexibility of the molecule, showing how the biphenyl rings and the ethyl group move in relation to each other over time in a simulated environment, such as in a solvent or near a biological membrane.

Table 1: Computed Properties of Biphenyl-2-ylacetic acid

PropertyValueReference
Molecular Weight212.24 g/mol nih.gov
XLogP33.2 nih.gov
Exact Mass212.083729621 Da nih.gov
Monoisotopic Mass212.083729621 Da nih.gov
Polar Surface Area37.3 Ų nih.gov
Heavy Atom Count16 nih.gov
Complexity231 nih.gov
IUPAC Name2-(2-phenylphenyl)acetic acid nih.gov

This data pertains to the parent acid and serves as a baseline for understanding the physicochemical properties of its ethyl ester derivative.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies investigate how the chemical structure of a molecule influences its chemical reactivity. For this compound, its reactivity is primarily centered around the ester functional group and is influenced by the electronic and steric effects of the biphenyl-2-yl moiety.

The reactivity of carboxylic acid derivatives, including esters, generally follows a well-established trend. libretexts.orglibretexts.org This trend is largely determined by the nature of the leaving group and the electrophilicity of the carbonyl carbon. ucalgary.calibretexts.org In comparison to its parent carboxylic acid, this compound is expected to exhibit different reactivity in certain reactions, such as nucleophilic acyl substitution. studentdoctor.net

The ester group is generally less reactive than an acid chloride or an acid anhydride (B1165640) but more reactive than an amide. sketchy.com The reactivity of the ester can be understood by considering the resonance stabilization provided by the lone pair of electrons on the oxygen atom adjacent to the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. libretexts.orgkhanacademy.org

The biphenyl group at the 2-position will have a significant impact on the reactivity. Its steric bulk may hinder the approach of nucleophiles to the carbonyl carbon. sketchy.com Electronically, the biphenyl group can influence the stability of intermediates formed during reactions.

Hydrolysis is a key reaction for esters, and in the presence of an acid or base, this compound can be hydrolyzed back to biphenyl-2-ylacetic acid and ethanol (B145695). The rate of this hydrolysis would be a key parameter in structure-reactivity studies and would be influenced by factors such as pH and temperature.

Table 2: Relative Reactivity of Carboxylic Acid Derivatives

Carboxylic Acid DerivativeRelative ReactivityLeaving Group
Acyl ChlorideMost ReactiveCl⁻
Acid AnhydrideRCOO⁻
ThioesterRS⁻
Ester RO⁻
Carboxylic AcidOH⁻
AmideLeast ReactiveNH₂⁻

This table provides a general comparison of the reactivity of various carboxylic acid derivatives towards nucleophilic acyl substitution. libretexts.orglibretexts.orgucalgary.ca

Applications in Advanced Materials and Chemical Synthesis

Precursors for Complex Organic Molecule Synthesis

The inherent structure of Biphenyl-2-ylacetic acid ethyl ester, featuring a biphenyl (B1667301) moiety, serves as a foundational scaffold for the synthesis of more intricate organic compounds. This characteristic is leveraged in the development of new molecules with potential applications in pharmaceuticals and materials science. acs.org

Research has demonstrated the utility of related biphenyl esters in enzyme-catalyzed reactions. For instance, lipase-catalyzed hydrolysis of symmetric biphenyl esters can be controlled to selectively cleave one of the ester groups. This process yields unsymmetrical biphenyl compounds, which are valuable chiral building blocks for the synthesis of complex, biologically active molecules. This enzymatic approach highlights a pathway to create sophisticated structures from simpler biphenyl precursors under mild conditions.

A notable example involves the synthesis of quinazolinone derivatives, where ester-containing biphenyl compounds act as key intermediates in forming these complex heterocyclic systems.

Integration into Polymer Chemistry Research

In polymer science, the physical and chemical properties of biphenyl esters are utilized to modify and create new polymeric materials. This compound can function as a plasticizer, an additive used to increase the flexibility and durability of polymers. acs.org

Furthermore, the biphenyl structural unit is integral to the creation of high-performance polymers. Research has shown that related biphenyl compounds can be converted into monomers for specialized polyesters, such as 4'-hydroxy-4-biphenylcarboxylic acid, which is valued for its potential in polymer applications. nih.gov Derivatives like 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate (B77674) serve as monomers that can be polymerized to create materials with specific properties imparted by the rigid biphenyl group.

Development of Specialty Chemical Applications (e.g., Coatings, Inks, Adhesives for related esters)

The biphenyl framework is found in various specialty chemicals. While direct applications of this compound in this area are not extensively documented, closely related ester derivatives have found commercial use. For example, 2-Propenoic acid 2-([1,1'-biphenyl]-2-yloxy)ethyl ester, an acrylate ester sharing the biphenyl core, is specifically used in the formulation of coatings, inks, and adhesives, where it contributes to the final properties of these products.

Catalysis and Ligand Design Research

The biphenyl scaffold is a "privileged structure" in the field of catalysis, forming the backbone of many highly effective ligands for both transition metal and organocatalysis.

The design of new ligands is a cornerstone of advancing homogeneous catalysis. researchgate.net Biphenyl-based structures are central to this endeavor, particularly in the development of phosphine (B1218219) ligands for palladium-catalyzed cross-coupling reactions, a fundamental tool in modern organic synthesis. researchgate.netnih.gov While this compound itself is not commonly used as a ligand, its corresponding carboxylic acid and amide derivatives fit into a well-established class of compounds that coordinate with metal centers. science.govmdpi.com

The synthesis of functionalized dicyclohexyl- and di-tert-butylphosphinobiphenyl ligands, which are highly effective in palladium catalysis, can be achieved through straightforward, cost-effective methods. acs.org The development of such ligands allows for milder reaction conditions and greater functional group tolerance in important reactions like the Ullmann coupling. Research has also explored the use of biphenyl-based bis-Schiff base ligands in copper-catalyzed reactions. researchgate.net These examples underscore the importance of the biphenyl scaffold in creating ligands that control the activity and selectivity of transition metal catalysts. researchgate.netnih.gov

Table 1: Examples of Biphenyl Derivatives in Catalysis Research

Catalyst/Ligand TypeApplicationMetal/Catalyst SystemReference
Biphenyl-based bis-Schiff base ligandMichael reactionCopper (Cu) researchgate.net
Biphenyl-based phosphine ligandsAsymmetric HydrogenationRhodium (Rh) nih.gov
Axially chiral biphenyl phosphoramiditesAsymmetric CycloadditionsPalladium (Pd) nih.gov
Biphenyl amino estersAsymmetric Diels-AlderOrganocatalyst
Chiral BiphenylamideEnantioselective Aldol ReactionsOrganocatalyst

In the field of organocatalysis, which uses small organic molecules as catalysts, derivatives of biphenyls have emerged as a significant class of catalysts. The axially chiral nature of many biphenyl derivatives is crucial for inducing stereoselectivity in chemical reactions. researchgate.net

Studies have shown that novel α- and β-amino esters with biphenyl backbones can function as organocatalysts in asymmetric Diels-Alder reactions. In a combined synthetic and computational study, these catalysts provided enantioselectivities up to 62% ee. Furthermore, chiral biphenylamide derivatives, which can be readily synthesized from the parent ester, have proven to be highly efficient organocatalysts for the enantioselective synthesis of α-hydroxy phosphonates.

Contributions to Materials Science Research

The unique biphenyl structure of this compound makes it a compound of interest for materials science. acs.org Chemical suppliers categorize it as a building block for advanced materials, including those used in the production of Organic Light-Emitting Diodes (OLEDs) and Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with highly ordered structures, and the rigid biphenyl unit is a desirable component for creating robust frameworks.

The synthesis of materials like 4'-hydroxy-4-biphenylcarboxylic acid, a monomer for polyesters, through palladium-catalyzed reactions on biphenyl highlights its role as a foundational material. nih.gov The incorporation of biphenyl units into materials can enhance thermal stability and introduce specific electronic or optical properties, making it a valuable component in the design of functional materials.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The industrial production of biphenyl-2-ylacetic acid ethyl ester and related α-aryl esters heavily relies on efficient and reliable synthetic methodologies. A primary challenge is the development of novel routes that offer higher yields, shorter reaction times, and greater atom economy.

Current research in organic synthesis points towards the advancement of catalytic systems. For instance, palladium-catalyzed coupling reactions have demonstrated high efficacy in forming α-aryl esters from aryl halides and ester enolates at room temperature. acs.org These methods are notable for their tolerance of various functional groups and substitution patterns on the aryl halide. acs.org Future research could focus on optimizing these palladium catalysts, perhaps by developing more robust and reusable ligand systems to lower costs and environmental impact.

Another promising area is the exploration of one-pot synthesis procedures. Research into the synthesis of other complex molecules has shown that multi-step sequences can be consolidated, which minimizes the need for isolating intermediates and reduces solvent waste. nih.gov Adapting such strategies for this compound could significantly streamline its production. The development of novel pathways is often driven by the need to resolve technical issues like low product yield and inconsistent purity, which are critical for large-scale industrial production. researchgate.net

Synthetic StrategyPotential AdvantagesKey Research Focus
Optimized Palladium Catalysis High yields at room temperature, functional group tolerance. acs.orgDevelopment of reusable ligands, lower catalyst loading.
One-Pot Synthesis Reduced reaction time, less solvent waste, fewer purification steps. nih.govDesigning compatible reaction conditions for sequential steps.
Novel Pathway Development Improved product purity and yield, addresses industrial scale-up challenges. researchgate.netDiscovery of new reagents and reaction mechanisms.

Exploration of Undiscovered Reactivity and Selectivity

Beyond its established role as a synthetic intermediate, the full reactive potential of this compound remains partially untapped. A significant frontier in its chemistry is the exploration of stereoselectivity, particularly in enantioselective reactions. The ability to control the three-dimensional arrangement of atoms is crucial in medicinal chemistry, where different enantiomers of a molecule can have vastly different biological activities.

Future investigations could delve into asymmetric catalysis to produce specific stereoisomers of derivatives made from this ester. For example, research on related compounds has shown success in achieving high enantioselectivity in reactions like α-alkenylation and cycloadditions. acs.orgacs.org Applying similar organocatalytic or transition-metal-catalyzed approaches could yield novel chiral molecules with potentially valuable properties. acs.org

Furthermore, understanding the nuanced reactivity of the ester group and the biphenyl (B1667301) moiety is essential. Theoretical studies using Density Functional Theory (DFT) can help predict the electrophilic and nucleophilic character of different sites within the molecule, guiding the design of new reactions. nih.gov This could involve exploring its participation in polar cycloaddition reactions or developing methods for selective functionalization of one of the aromatic rings. nih.gov

Research AreaObjectivePotential Outcome
Asymmetric Catalysis Achieve high enantioselectivity in derivatization reactions. acs.orgSynthesis of single-enantiomer compounds for pharmaceutical applications.
Cycloaddition Reactions Explore the use of the compound in forming cyclic structures. acs.orgnih.govAccess to novel molecular scaffolds like β-lactones and oxetanes. acs.org
Selective Functionalization Control the site of reaction on the biphenyl rings or the acetic acid chain.Creation of a diverse library of derivatives for screening.

Advancements in High-Throughput Characterization Techniques

The traditional "one-off" approach to synthesis and testing is often slow and resource-intensive. The future of chemical research is increasingly reliant on high-throughput techniques that allow for the rapid synthesis and screening of numerous compounds and reaction conditions simultaneously. nih.gov

Applying high-throughput methods to the study of this compound could dramatically accelerate the discovery of new synthetic routes and applications. nih.govrsc.org This involves using automated liquid handlers and robotic systems to set up hundreds of reactions in parallel, typically in 96-well plates. nih.gov Each well can contain a different catalyst, solvent, or reagent, allowing for a comprehensive screening of reaction parameters in a fraction of the time.

Characterization of these small-scale reactions requires equally rapid analytical methods. Techniques like desorption electrospray ionization mass spectrometry (DESI-MS) can analyze the contents of a well plate in minutes, providing immediate feedback on reaction success and product formation. rsc.org Integrating these high-throughput synthesis and characterization suites would enable researchers to quickly identify optimal conditions for a given transformation or to screen libraries of derivatives for desired properties. nih.gov

Integration of Computational Design and Predictive Modeling

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. mdpi.com For a molecule like this compound, these techniques offer a powerful way to predict its properties and reactivity, thereby guiding experimental work and reducing trial-and-error in the laboratory.

Computational studies, such as those using ab initio methods, can be employed to analyze the molecule's conformational mobility and its molecular electrostatic potential (MEP). nih.gov This information is crucial for understanding how the molecule will interact with catalysts, reagents, and biological targets. For example, a good correlation between MEPs and substitution patterns has been found for other biphenyl derivatives, which can help rationalize their behavior. nih.gov

Predictive modeling can also be used to design more efficient synthetic pathways. By simulating reaction mechanisms and transition states, chemists can identify the most promising routes before committing to lab work. This in silico approach is part of a growing trend to integrate computational screening with practical synthesis, creating a more efficient discovery pipeline. nih.gov Software packages that allow for the design and energy minimization of molecular structures are central to this effort. mdpi.com

Computational ToolApplicationBenefit
Molecular Dynamics Simulations Analyze conformational flexibility and stability. nih.govUnderstand the molecule's 3D structure and behavior.
Molecular Electrostatic Potential (MEP) Predict reactive sites and intermolecular interactions. nih.govGuide the design of new reactions and understand binding properties.
In Silico Reaction Screening Model potential synthetic pathways and transition states. nih.govPrioritize promising reactions, reducing experimental workload.

Pursuit of Sustainable Synthesis and Process Optimization

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. For the production of this compound, this translates to a focus on process optimization and the adoption of green chemistry principles.

A key area for improvement is the reduction or elimination of hazardous solvents. Research into related ester production has demonstrated the feasibility of solvent-free systems, for example, by using biocatalysis with immobilized enzymes. mdpi.com Such continuous production processes, often carried out in packed-bed reactors, can lead to very high conversion rates and minimize waste. mdpi.com

Process optimization involves a systematic study of all reaction parameters—including temperature, pressure, catalyst concentration, and flow rates—to maximize efficiency and product purity. hillpublisher.comolemiss.edu For esterification and subsequent purification, modeling can determine the optimal conditions for steps like distillation and extraction, thereby reducing energy consumption and raw material loss. mdpi.com For instance, optimizing the reflux ratio in a distillation column can have a significant impact on the energy required for purification. mdpi.com The goal is to develop a process that is not only economically viable but also environmentally benign. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Biphenyl-2-ylacetic acid ethyl ester, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via esterification of biphenyl-2-ylacetic acid with ethanol under acidic catalysis. Key intermediates (e.g., biphenyl-2-ylacetic acid) are characterized using FT-IR (to confirm carboxylic acid conversion to ester) and thin-layer chromatography (TLC) for reaction monitoring. Final purification employs column chromatography with hexane/ethyl acetate gradients. Purity is verified via HPLC (≥98% purity threshold) .

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer :

  • Chromatographic Methods : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1 mL/min; UV detection at 254 nm).
  • Spectroscopic Confirmation : 1^1H NMR (CDCl3_3, 400 MHz) to identify ester protons (δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 7.2–7.6 ppm).
  • Storage Considerations : Store as a neat oil at -20°C to prevent degradation; stability ≥2 years under these conditions .

Q. What spectroscopic methods are recommended for structural characterization?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm ester linkage and biphenyl backbone. Key signals include the ethyl ester group (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2) and aromatic carbons (δ 125–140 ppm).
  • GC-MS : Electron ionization (EI) at 70 eV to confirm molecular ion peaks (e.g., m/z 242 for [M]+^+) and fragment patterns (e.g., loss of –OEt group at m/z 196) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Compare p-toluenesulfonic acid (yield: ~75%), sulfuric acid (yield: ~68%), and Lewis acids (e.g., ZnCl2_2, yield: ~60%).
  • Temperature Optimization : Conduct reactions at 60°C, 80°C, and reflux (110°C). Higher temperatures accelerate esterification but may increase side products.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require longer reaction times. Data should be analyzed via ANOVA to identify significant variables .

Q. What strategies resolve discrepancies between NMR and GC-MS data for this compound?

  • Methodological Answer :

  • Contamination Check : Use LC-MS to detect impurities (e.g., unreacted acid or ethanol byproducts) that may skew NMR integration.
  • Deuterated Solvent Artifacts : Ensure NMR solvents (e.g., CDCl3_3) do not contain residual protons that overlap with ester signals.
  • GC-MS Calibration : Use internal standards (e.g., methyl stearate) to validate retention times and mass spectra .

Q. What mechanistic insights explain the esterification kinetics of biphenyl-2-ylacetic acid?

  • Methodological Answer :

  • Rate Studies : Monitor reaction progress via 1^1H NMR every 30 minutes. Esterification follows second-order kinetics (acid + alcohol → ester).
  • Activation Energy : Calculate via Arrhenius plots from reactions at 50°C, 70°C, and 90°C. Typical Ea_a ranges: 50–70 kJ/mol.
  • Isotopic Labeling : Use 18^{18}O-ethanol to track oxygen incorporation into the ester group via mass spectrometry .

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